molecular formula C18H24F2N2O4 B2897108 Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate CAS No. 1052713-44-6

Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate

Cat. No. B2897108
CAS RN: 1052713-44-6
M. Wt: 370.397
InChI Key: ITVYMJJFFAVSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate” is a chemical compound. It is related to “3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid” which has an empirical formula of C15H21NO4 .

Scientific Research Applications

Peptide Synthesis

This compound is often used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis, preventing unwanted reactions and side products. After peptide chain assembly, the Boc group can be removed under mild acidic conditions .

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for the development of new pharmaceuticals. Its structure is a key intermediate in the synthesis of various pharmacologically active piperidine derivatives, which are present in many drugs .

Material Science

The difluoropiperidine moiety of the compound can be incorporated into polymers to enhance their properties. For example, it can increase the thermal stability and chemical resistance of the material, making it suitable for advanced engineering applications .

Bioconjugation

Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate can be used for bioconjugation. It can link biomolecules to various surfaces or other molecules, which is crucial in the development of biosensors and diagnostic assays .

Organic Synthesis

As an organic building block, this compound is used to introduce the difluoropiperidine scaffold into more complex organic molecules. This is particularly useful in the synthesis of compounds with potential biological activity .

Chemical Synthesis of Ionic Liquids

The compound has applications in the synthesis of ionic liquids, especially those derived from amino acids. These ionic liquids have various applications, including as solvents in organic reactions and in electrochemical devices .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatography and mass spectrometry, aiding in the identification and quantification of complex biological samples .

Agricultural Chemistry

The piperidine ring is a common motif in agrochemicals. This compound can serve as a precursor in the synthesis of pesticides and herbicides, contributing to the development of new formulations with improved efficacy and safety profiles .

properties

IUPAC Name

benzyl 4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O4/c1-17(2,3)26-15(23)21-14-11-22(10-9-18(14,19)20)16(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVYMJJFFAVSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate

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